2-Propyloxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-4-8-11-9-7(12-8)5-3-6-10-9/h3,5-6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZINYSBFEYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of Oxazolo 4,5 B Pyridine Systems
Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety
The pyridine ring in the oxazolo[4,5-b]pyridine (B1248351) system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the fused oxazole (B20620) ring can influence the regioselectivity of such reactions.
Regioselective Functionalization at the C-6 Position
The introduction of substituents onto the pyridine moiety of oxazolo[4,5-b]pyridines via electrophilic aromatic substitution can be challenging. However, nitration represents a viable method for the functionalization at the C-6 position. While direct nitration of the parent 2-propyloxazolo[4,5-b]pyridine is not extensively documented, analogous transformations in related fused pyridine systems suggest that this position is susceptible to electrophilic attack under controlled conditions. For instance, the synthesis of 6-nitro derivatives of similar heterocyclic systems has been achieved, indicating that a mixture of nitric and sulfuric acid could potentially lead to the desired 6-nitro-2-propyloxazolo[4,5-b]pyridine. nih.gov The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the aromatic ring. The precise conditions, such as temperature and reaction time, would need to be carefully optimized to achieve regioselectivity and avoid side reactions.
Subsequent Transformations of C-6 Substituted Derivatives (e.g., Reduction of Nitro to Amino)
The C-6 nitro derivative of this compound serves as a versatile intermediate for further functionalization. A key transformation is the reduction of the nitro group to an amino group, yielding 6-amino-2-propyloxazolo[4,5-b]pyridine. This reduction can be accomplished using various established methods.
Standard reduction conditions include the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere provides a cleaner and often more efficient route to the desired amine. The resulting amino group can then be further modified through diazotization followed by substitution, or through acylation and alkylation reactions, opening up a wide array of synthetic possibilities.
Palladium-Catalyzed Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities onto the oxazolo[4,5-b]pyridine core. These reactions typically involve a 6-halo-2-propyloxazolo[4,5-b]pyridine intermediate, which can be prepared from the corresponding 6-amino derivative via Sandmeyer-type reactions.
Introduction of Aryl, Vinyl, and Carbonyl Chains at the 6-Position
The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and heteroaryl groups. In a typical Suzuki reaction, a 6-bromo- or 6-iodo-2-propyloxazolo[4,5-b]pyridine would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. This reaction offers a broad substrate scope and tolerance to various functional groups. nih.govmdpi.com
The Heck reaction provides a means to introduce vinyl groups. This involves the coupling of a 6-halo-2-propyloxazolo[4,5-b]pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, yielding the trans-alkene derivative.
For the introduction of carbonyl chains, the Sonogashira coupling can be utilized to first install a terminal alkyne, which can then be hydrated to the corresponding methyl ketone. The Sonogashira reaction involves the coupling of a 6-halo-2-propyloxazolo[4,5-b]pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org
| Coupling Reaction | Substrate | Reagent | Typical Catalyst | Product |
| Suzuki-Miyaura | 6-Halo-2-propyloxazolo[4,5-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-2-propyloxazolo[4,5-b]pyridine |
| Heck | 6-Halo-2-propyloxazolo[4,5-b]pyridine | Alkene | Pd(OAc)₂ | 6-Vinyl-2-propyloxazolo[4,5-b]pyridine |
| Sonogashira | 6-Halo-2-propyloxazolo[4,5-b]pyridine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-2-propyloxazolo[4,5-b]pyridine |
Ring-Opening and Rearrangement Reactions in Fused Pyridine Systems (e.g., Boulton–Katritzky Type)
Fused heterocyclic systems like oxazolo[4,5-b]pyridines can undergo intriguing rearrangement reactions, particularly when the pyridine nitrogen is oxidized to an N-oxide. The Boulton-Katritzky rearrangement is a notable example, involving the thermal or base-catalyzed rearrangement of a 3-substituted isoxazolo[4,5-b]pyridine (B12869654) N-oxide. nih.govbeilstein-journals.orgnih.gov
While direct evidence for the Boulton-Katritzky rearrangement in the this compound system is limited, studies on the analogous isoxazolo[4,5-b]pyridine system provide a strong precedent. In these cases, the rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, promoted by a base, leads to the formation of 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. nih.govbeilstein-journals.orgnih.gov This transformation involves a ring-opening of the oxazole moiety followed by recyclization to form a new heterocyclic system. It is plausible that a suitably substituted this compound N-oxide could undergo a similar rearrangement, providing a pathway to novel and complex heterocyclic structures.
Reactivity of Substituents Attached to Ring Carbon or Nitrogen Atoms
The 2-propyl group on the oxazolo[4,5-b]pyridine ring system is not merely a passive substituent. The carbon atom of the propyl group attached to the C-2 position of the oxazole ring is analogous to a benzylic position and is expected to exhibit enhanced reactivity.
This "benzylic-like" carbon is susceptible to oxidation and halogenation reactions. For instance, treatment with a suitable oxidizing agent could potentially convert the propyl group into a propanoyl group or, under harsher conditions, a carboxylic acid. Free-radical halogenation, for example with N-bromosuccinimide (NBS), could introduce a bromine atom at this position, creating a new handle for further synthetic transformations such as nucleophilic substitution or elimination reactions. While specific studies on the reactivity of the 2-propyl group in this particular heterocyclic system are not widely reported, the general principles of substituent reactivity in heterocyclic chemistry suggest these pathways are feasible. pearson.com
Advanced Spectroscopic and Theoretical Investigations of Oxazolo 4,5 B Pyridine Systems
Quantum Chemical Computational Analyses
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the structural, electronic, and reactive properties of heterocyclic molecules. These theoretical approaches allow for a detailed examination of molecular characteristics that can be difficult to probe experimentally.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and kinetic stability.
For oxazolo[4,5-b]pyridine (B1248351) systems, computational methods like DFT are employed to determine the energies and spatial distributions of these frontier orbitals. Theoretical studies on various oxazolo[4,5-b]pyridine derivatives have utilized time-dependent density functional theory (TD-DFT) to explore their electronic structures and vertical excitation energies. researchgate.net In 2-Propyloxazolo[4,5-b]pyridine, the HOMO is typically characterized by a π-orbital delocalized across the fused ring system, while the LUMO is a corresponding π*-antibonding orbital. The propyl group at the 2-position acts as a weak electron-donating group, subtly influencing the energies of these orbitals. A smaller HOMO-LUMO gap generally implies greater reactivity and is associated with a bathochromic (red) shift in the absorption spectrum, as less energy is required to promote an electron from the HOMO to the LUMO. youtube.com
| Molecular Orbital | Calculated Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; primarily π* in character, distributed over the heterocyclic core. |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; primarily π in character, with significant density on the fused rings. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference indicative of chemical stability and the energy of the lowest electronic transition. |
Derived from the energies of frontier molecular orbitals, electronic reactivity descriptors provide quantitative measures of a molecule's reactivity. researchgate.net These indices, calculated using DFT, help in predicting how a molecule will interact with other chemical species. For related heterocyclic systems like imidazo[4,5-b]pyridines, DFT has been successfully used to investigate global and local reactivities. uctm.edu A similar approach is applied to the oxazolo[4,5-b]pyridine scaffold to understand its chemical behavior.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = χ² / (2η).
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Represents the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | Represents the molecule's ability to act as an electron acceptor. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates kinetic stability; "hard" molecules have a large HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |
Computational chemistry provides powerful tools for the elucidation of reaction mechanisms, allowing for the mapping of entire reaction pathways, including the identification of transition states and intermediates. The synthesis of 2-substituted oxazolo[4,5-b]pyridines is typically achieved through the condensation of 2-amino-3-hydroxypyridine (B21099) with a suitable carboxylic acid or its derivative. researchgate.net
For the synthesis of this compound, a plausible mechanism involves the reaction of 2-amino-3-hydroxypyridine with butyric acid (or an activated form like butyryl chloride) under dehydrating conditions. DFT calculations can model this process by:
Calculating the energies of reactants, products, and potential intermediates.
Locating the transition state structure for the key bond-forming and bond-breaking steps (e.g., amide formation followed by cyclization and dehydration).
Determining the activation energy barrier for the reaction, which provides insight into the reaction kinetics and feasibility.
Such studies help in optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of complex organic transformations.
The oxazolo[4,5-b]pyridine nucleus contains two nitrogen atoms—one in the pyridine (B92270) ring (N-5) and one in the oxazole (B20620) ring (N-3)—which can act as protonation sites. The basicity of these sites determines the molecule's behavior in acidic media and influences its solubility, biological activity, and spectroscopic properties. Computational studies are essential for determining the preferred protonation site and the corresponding proton affinity.
For the analogous imidazo[4,5-b]pyridine system, DFT calculations have shown that the imidazole (B134444) nitrogen is the primary binding site. mdpi.com In this compound, theoretical calculations of the proton affinity for each nitrogen atom can predict the most stable protonated form. Generally, the pyridine nitrogen (N-5) is expected to be the more basic site due to the higher electron density and greater aromatic stabilization of the resulting pyridinium (B92312) ion. Furthermore, studies on oxazolo[4,5-b]pyridine derivatives have systematically investigated the effect of protonation on their absorption and fluorescence spectra, confirming the sensitivity of the electronic structure to pH. researchgate.net
Spectroscopic Characterization of Electronic Transitions
Spectroscopic techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are primary experimental methods for probing the electronic transitions within a molecule. When combined with theoretical calculations, they offer a comprehensive picture of the molecule's photophysical behavior.
The absorption and fluorescence spectra of oxazolo[4,5-b]pyridine derivatives are governed by π-π* electronic transitions within the aromatic system. TD-DFT calculations are widely used to predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and to analyze the nature of the electronic transitions.
Studies on substituted oxazolo[4,5-b]pyridines have shown that the nature and position of substituents significantly alter their spectral properties. researchgate.net The introduction of an alkyl group like propyl at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound, due to its weak electron-donating effect. The solvent environment also plays a crucial role; polar solvents can stabilize the excited state differently from the ground state, often leading to shifts in the emission spectra (solvatochromism). The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the change in geometry between the ground and excited electronic states.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Oxazolo[4,5-b]pyridine | Ethanol | ~300 | ~350 | ~50 |
| This compound | Ethanol | ~310 | ~365 | ~55 |
Investigation of Protonation Effects on Spectral Properties
The protonation of oxazolo[4,5-b]pyridine systems, particularly at the pyridinic nitrogen, induces notable changes in their spectral characteristics. Studies on analogous compounds, such as 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, have demonstrated that the addition of a proton leads to the formation of a monocation, which significantly alters the electronic distribution within the molecule. researchgate.net This alteration is observable through changes in absorption and fluorescence spectra.
In a neutral medium, the absorption spectrum of these compounds is characterized by a specific maximum wavelength (λmax,abs). Upon protonation, a new absorption band typically appears at a different wavelength, indicating the formation of the protonated species. For instance, the protonation of the pyridine nitrogen atom can lead to a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum, depending on the specific electronic structure of the molecule.
Similarly, the fluorescence spectrum is also highly sensitive to protonation. The emission maximum (λmax,em) of the neutral form may be quenched upon protonation, with a new emission band appearing for the cationic form. This phenomenon is often associated with changes in the excited-state dipole moment and the nature of the electronic transitions.
The table below illustrates hypothetical spectral data for this compound in both neutral and acidic (protonated) environments, based on findings for structurally related compounds.
| Compound State | Absorption Maximum (λmax,abs) | Emission Maximum (λmax,em) | Quantum Yield (ΦF) |
| Neutral | 350 nm | 420 nm | 0.6 |
| Protonated (Monocation) | 380 nm | 480 nm | 0.2 |
Note: The data in this table is illustrative and based on the expected behavior of oxazolo[4,5-b]pyridine derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Phenomena and Intramolecular Charge Transfer
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the properties of electronically excited states in molecules like this compound. rsc.org This method allows for the calculation of absorption and emission spectra, providing insights into the nature of electronic transitions and the charge distribution in the excited state. rsc.orgresearchgate.net
Upon photoexcitation, molecules can undergo intramolecular charge transfer (ICT), where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. For oxazolo[4,5-b]pyridine derivatives, the introduction of electron-donating and electron-withdrawing groups can enhance this ICT character, leading to an increase in the excited-state dipole moment.
TD-DFT calculations can elucidate the nature of the excited states by analyzing the molecular orbitals involved in the electronic transitions. For example, a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) can be characterized. The spatial distribution of these orbitals indicates the direction and extent of charge transfer upon excitation. nih.gov
Theoretical investigations on related pyridine derivatives have shown that photoexcitation leads to a rearrangement of the electronic density distribution, which can be a significant factor in subsequent chemical processes, such as excited-state proton transfer. nih.gov For this compound, TD-DFT can be employed to predict its excited-state behavior, including the energies of the lowest singlet (S1) and triplet (T1) states, and the oscillator strengths of the electronic transitions, which are related to the intensity of absorption bands.
The following table presents hypothetical TD-DFT calculation results for this compound, illustrating the kind of data that can be obtained.
| Parameter | Ground State (S0) | First Excited Singlet State (S1) |
| Energy | - | 2.95 eV |
| Dipole Moment | 3.5 D | 8.0 D |
| HOMO-LUMO Gap | 4.1 eV | - |
| Nature of Transition | - | π → π* |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are essential computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.govresearchgate.netnih.gov These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.
The general workflow for such studies involves:
Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein is often obtained from a repository like the Protein Data Bank. researchgate.net
Docking Simulation: A docking program is used to predict the preferred binding orientation and conformation of the ligand within the active site of the target. plos.org The program calculates a docking score, which estimates the binding affinity. plos.org
Analysis of Interactions: The resulting docked complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target binding. mdpi.com
Studies on structurally related imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine (B1357651) derivatives have successfully employed these techniques to identify inhibitors for various kinases and enzymes. nih.govresearchgate.net For instance, molecular docking of thiazolo[4,5-b]pyridine derivatives into the active site of cyclooxygenase (COX) enzymes has helped in the identification of potent anti-inflammatory agents. researchgate.netnih.gov
For this compound, molecular docking could be used to screen its binding affinity against a panel of therapeutic targets. The results of such a study could be presented in a table format, as shown below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Aurora A Kinase | -7.9 | Ala213, Leu263, Tyr212 | Hydrophobic, π-π Stacking |
| α-amylase | -7.2 | Trp59, Asp197, His305 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes to show the potential application of molecular docking to this compound.
Research Areas and Potential Applications of 2 Propyloxazolo 4,5 B Pyridine and Its Derivatives
Contribution to the Design of Novel Heterocyclic Scaffolds
The oxazolo[4,5-b]pyridine (B1248351) framework serves as a foundational structure in the development of novel heterocyclic compounds. clockss.org Its chemical architecture, fusing a pyridine (B92270) ring with an oxazole (B20620) ring, creates a versatile scaffold that can be chemically modified at multiple positions to generate libraries of new molecules with diverse biological activities. clockss.orgresearchgate.net Researchers utilize this scaffold to design compounds that can potentially interact with a wide range of biological targets, including enzymes and receptors, due to its structural similarity to endogenous purines. rsc.org The synthesis of new functionalized oxazolo[4,5-b]pyridines is an active area of research, with methods being developed to add various functional groups to the core structure, thereby modulating the physicochemical properties and pharmacological profiles of the resulting derivatives. clockss.org This strategic design allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for specific therapeutic applications. rsc.org
**5.2. Exploration in Enzyme Inhibition Research
The structural features of the oxazolo[4,5-b]pyridine scaffold make it a promising candidate for the design of enzyme inhibitors. Its ability to mimic purine (B94841) bases allows it to fit into the active sites of various enzymes, leading to the modulation of their activity.
Derivatives of oxazolo[4,5-b]pyridine have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in several diseases, including inflammatory conditions. nih.govresearchgate.net A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov Several compounds from this series demonstrated significant inhibition of the enzyme. nih.gov Compound 4g (see table below) was identified as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.19 µM. nih.govresearchgate.net The study highlighted that specific substitutions on the phenyl ring of the triazole moiety were crucial for the inhibitory activity. nih.gov
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| 4d | 4-F | 0.23 |
| 4f | 4-CH3 | 0.25 |
| 4g | 4-OCH3 | 0.19 |
| 4i | 3-OCH3 | 0.29 |
| 4n | 2-Cl | 0.45 |
| 4q | 2-CH3 | 0.51 |
The oxazolo[4,5-b]pyridine scaffold has also been explored for its potential to inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for anticancer drugs. tandfonline.com While direct enzymatic inhibition data from in vitro assays are limited in the reviewed literature, molecular docking studies have been performed to investigate the potential of these compounds. A series of oxazolo[4,5-b]pyridine-based triazoles were designed and their binding modes with hDHODH were simulated. tandfonline.com These in silico studies showed that the synthesized derivatives could efficiently bind to the active site of hDHODH, suggesting they are viable candidates for development as inhibitors of this enzyme. tandfonline.com This research provides a computational foundation for the future synthesis and biological evaluation of oxazolo[4,5-b]pyridine derivatives as hDHODH inhibitors. tandfonline.com
Investigations into Antiproliferative Activities
Derivatives of oxazolo[4,5-b]pyridine have been synthesized and evaluated for their potential as anticancer agents. tandfonline.comnih.gov One area of investigation has been their ability to target human DNA topoisomerase IIα (hTopo IIα), an enzyme crucial for DNA replication and a validated target for cancer therapy. nih.gov In one study, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine compounds were synthesized and tested for their inhibitory activity against this enzyme. nih.gov The compound 2i , 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, was found to be a potent inhibitor of hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide. nih.gov
In another study, a series of oxazolo[4,5-b]pyridine based triazoles were screened for their cytotoxic effects against several human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cells. tandfonline.com Several of these compounds displayed promising anticancer activity across the tested cell lines. tandfonline.com
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 2i | 4-Butylphenyl | 2 |
| Etoposide (Reference) | - | >2 |
Studies on Antimicrobial Efficacy
The oxazolo[4,5-b]pyridine ring system has been a focus of research for developing new antimicrobial agents. rsc.org It is theorized that their structural analogy to adenine (B156593) and guanine (B1146940) might allow them to inhibit nucleic acid synthesis or DNA gyrase enzymes in bacteria. rsc.org A study involving a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives tested their activity against various bacterial isolates. rsc.org The results showed that several compounds possessed good to strong antimicrobial activities. rsc.org
Notably, compounds P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) demonstrated better activity against Enterococcus faecalis and Escherichia coli isolates than the standard antibiotic ampicillin. rsc.org Furthermore, compound P7 showed superior activity against Pseudomonas aeruginosa compared to gentamicin, a commonly used antibiotic for this pathogen. rsc.org
| Compound | E. faecalis | E. coli | P. aeruginosa |
|---|---|---|---|
| P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) | 32 | 32 | 16 |
| P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | 16 | 16 | 16 |
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | 16 | 16 | 8 |
| Ampicillin (Reference) | >32 | >32 | ND |
| Gentamicin (Reference) | ND | ND | 16 |
ND: Not Determined
Research into Modulation of Plant Secondary Metabolite Production (e.g., Alkaloid Inhibition)
Currently, there is a notable lack of published research specifically investigating the role of 2-propyloxazolo[4,5-b]pyridine or its derivatives in the modulation of plant secondary metabolite production, including the inhibition of alkaloids. While the broader field of heterocyclic chemistry often intersects with the study of plant metabolites, this specific scaffold has not been a significant focus in that area according to the available scientific literature.
Advanced Applications in Molecular Imaging and Sensing Probes
The unique photophysical properties inherent to the oxazolo[4,5-b]pyridine scaffold, a core structure of this compound, have positioned its derivatives as promising candidates for the development of sophisticated molecular tools for imaging and sensing. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its fluorescence characteristics, paving the way for its application as highly sensitive and selective probes in complex biological environments.
Development of Fluorescent Probes
The development of fluorescent probes based on pyridine-fused heterocyclic systems, analogous to this compound, has been an active area of research. These probes are designed to exhibit changes in their fluorescence properties, such as intensity or emission wavelength, in response to specific analytes or environmental conditions. For instance, derivatives of similar scaffolds like imidazo[1,2-a]pyridine (B132010) and pyrazolo[1,5-a]pyridine (B1195680) have been successfully utilized to create probes for detecting pH changes and the presence of metal ions. nih.govnih.gov
One common strategy in the design of such probes involves the incorporation of a recognition moiety that selectively interacts with the target analyte. This interaction perturbs the electronic structure of the fluorophore, leading to a measurable change in its fluorescence output. For example, a probe for hydrogen peroxide was developed based on an imidazo[1,2-a]pyridine core functionalized with a borate (B1201080) ester group, which acts as the reactive site for H2O2. mdpi.com The reaction with hydrogen peroxide triggers a significant enhancement in fluorescence, enabling the detection and long-term tracking of this reactive oxygen species in living cells. mdpi.com
The versatility of the core scaffold allows for the development of a wide array of probes with tailored specificities. Research on related thiazolo[4,5-b]pyridine (B1357651) derivatives has yielded a selective fluorescent probe for zinc ions (Zn2+). nih.gov This probe demonstrated a notable fluorescence enhancement and a significant red-shift in its emission wavelength upon binding to Zn2+, allowing for the monitoring of intracellular zinc ion concentrations. nih.gov
Table 1: Examples of Fluorescent Probes Based on Related Pyridine-FUSED HETEROCYCLIC SYSTEMS
| Probe Based On | Target Analyte | Principle of Detection | Potential Application |
| Imidazo[1,2-a]pyridine | Hydrogen Peroxide (H2O2) | H2O2-mediated cleavage of a borate ester, leading to fluorescence enhancement. mdpi.com | Real-time monitoring of H2O2 in living cells. mdpi.com |
| Pyrazolo[1,5-a]pyridine | pH | Protonation-induced modulation of intramolecular charge transfer (ICT), resulting in fluorescence enhancement at acidic pH. nih.gov | Imaging of acidic organelles. nih.gov |
| Thiazolo[4,5-b]pyridine | Zinc Ions (Zn2+) | Chelation-enhanced fluorescence upon binding to Zn2+. nih.gov | Monitoring intracellular Zn2+ concentrations. nih.gov |
Strategies for Organelle-Specific Targeting
To enhance the utility of fluorescent probes in cellular biology, it is often desirable to direct them to specific subcellular compartments. This organelle-specific targeting minimizes off-target signals and provides a more precise understanding of localized biological processes. Several strategies have been developed to achieve this, often by conjugating the fluorescent core with a molecule that has a natural affinity for a particular organelle.
For instance, to target lysosomes, which are acidic organelles, researchers have successfully utilized the inherent pH-sensing properties of certain fluorophores. A probe based on a thiazolo[4,5-b]pyridine derivative was shown to exhibit high lysosomal selectivity in living cells, likely due to its accumulation in the acidic environment of this organelle. nih.gov
Another common approach is to append a targeting moiety to the fluorescent probe. For example, to target lipid droplets, which are neutral lipid storage organelles, a pyrazolo[1,5-a]pyridine-fused pyrimidine fluorophore was designed. This probe exhibited turn-on fluorescence in the lipophilic environment of lipid droplets, enabling their visualization in living cells.
The targeting of other organelles, such as mitochondria or the endoplasmic reticulum, can be achieved by incorporating specific cationic groups or lipophilic moieties that promote accumulation within these structures. The intrinsic fluorescence of some platinum(IV) prodrugs conjugated with BODIPY fluorophores has been utilized for real-time tracking of their cellular distribution and for organelle-specific targeting to overcome drug resistance in cancer therapy. rsc.org
Table 2: Strategies for Organelle-Specific Targeting with Fluorescent Probes
| Target Organelle | Targeting Strategy | Example from Related Scaffolds |
| Lysosomes | Exploiting the acidic environment of the organelle. nih.gov | A thiazolo[4,5-b]pyridine-based probe showed high lysosomal selectivity. nih.gov |
| Lipid Droplets | Designing probes with high lipophilicity and solvatochromic properties. | A pyrazolo[1,5-a]pyridine-fused pyrimidine probe for visualizing lipid droplets. |
| Mitochondria | Incorporation of delocalized cationic groups (e.g., triphenylphosphonium). | A common strategy for mitochondrial targeting of various fluorophores. |
| Nucleus | Conjugation with nuclear localization signals (NLS) or utilizing DNA-intercalating properties. | A general approach for targeting the nucleus with fluorescent probes. |
While direct research on this compound in these advanced applications is still emerging, the foundational work on structurally similar heterocyclic systems provides a strong rationale for its potential in developing novel fluorescent probes and organelle-specific imaging agents. Future research will likely focus on the synthesis and characterization of functionalized this compound derivatives to explore and validate these promising applications.
Q & A
Q. What synthetic routes are recommended for preparing 2-propyloxazolo[4,5-b]pyridine, and how can reaction conditions be optimized?
The synthesis of oxazolo[4,5-b]pyridine derivatives typically involves cyclization reactions and functional group modifications. For example, substituted oxazolo[4,5-b]pyridines can be synthesized via electrophilic aromatic bromination or chlorination, followed by nucleophilic substitution to introduce alkyl groups like the propyl moiety. Key reagents include POCl₃ for halogenation and triethylamine as a base to facilitate coupling reactions . Optimization of reaction temperature (e.g., reflux in dioxane) and stoichiometric ratios of reactants (e.g., 1.2 equivalents of alkylating agents) can improve yields. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the target compound .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing the oxazole and pyridine rings.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify molecular weight and purity.
- Elemental Analysis: For validating empirical formulas.
- X-ray Crystallography: If crystalline forms are obtained, this method resolves absolute stereochemistry and packing motifs .
Q. What safety protocols are critical when handling this compound in the lab?
While specific safety data for this compound is limited, general protocols for heterocyclic compounds apply:
- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
- Avoid inhalation/contact; wash skin immediately with soap and water if exposed.
- Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers, acids) .
Advanced Research Questions
Q. How does the propyl substituent influence the physicochemical properties of oxazolo[4,5-b]pyridine derivatives compared to methyl or halogenated analogs?
The propyl group increases lipophilicity, enhancing membrane permeability in biological systems. Compared to methyl ( ) or bromo ( ) substituents, the longer alkyl chain may alter:
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Kinase Inhibition Assays: Test inhibition of DYRK1/CLK1 kinases using fluorescence-based ADP-Glo™ assays, given structural similarities to imidazo[4,5-b]pyridine kinase inhibitors .
- Cytotoxicity Screening: Use cancer cell lines (e.g., HepG2, MCF-7) with MTT assays to assess antiproliferative effects.
- Antioxidant Activity: Measure ROS scavenging in beta-cell models to evaluate antidiabetic potential, as seen in hydroxylated analogs .
Q. How can computational methods predict the interactions of this compound with biological targets?
- Molecular Docking: Use AutoDock Vina to model binding affinities with kinase domains (e.g., DYRK1A PDB: 5A3Q).
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer properties.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100-ns trajectories to assess binding kinetics .
Q. How can researchers resolve contradictions in reported metabolic pathways for oxazolo[4,5-b]pyridine derivatives?
- Isotopic Labeling: Use ¹⁴C-labeled compounds to track metabolic fates in hepatocyte models.
- Adduct Analysis: Employ LC-MS/MS to detect DNA adducts (e.g., N-(deoxyguanosin-8-yl) adducts) formed via CYP450-mediated activation .
- Comparative Studies: Replicate conflicting experiments under standardized conditions (e.g., pH, enzyme concentrations) to identify variable factors .
Q. What strategies optimize selectivity of this compound for specific kinase targets?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing propyl with cyclopentyl) and assay kinase panels.
- Crystallographic Analysis: Resolve co-crystal structures with kinases to identify key binding residues.
- Selectivity Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects and refine designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
